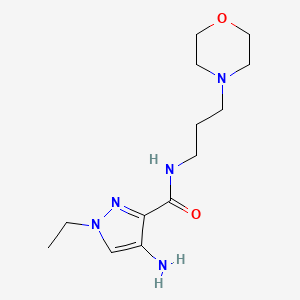![molecular formula C10H9ClN2 B2405287 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-95-6](/img/structure/B2405287.png)
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as CPB, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. CPB has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.
作用机制
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exerts its effects by interacting with specific biological targets. For example, 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole inhibits CDK5 by binding to its active site, preventing it from phosphorylating its substrates. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole also induces apoptosis in cancer cells by activating specific signaling pathways. The exact mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in treating malaria is still being studied.
Biochemical and Physiological Effects
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to have various biochemical and physiological effects. For example, 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can also inhibit the growth of malaria parasites by interfering with their metabolic processes. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to have neuroprotective effects by inhibiting CDK5, which is involved in neuronal cell death.
实验室实验的优点和局限性
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several advantages for lab experiments, including its high potency and specificity for certain biological targets. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is also relatively easy to synthesize and has good stability. However, 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research on 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One direction is to further investigate its potential therapeutic applications, particularly in treating Alzheimer's disease and cancer. Another direction is to optimize the synthesis method to produce 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in larger quantities and with higher purity. Additionally, more research is needed to understand the exact mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in treating malaria and to develop more effective treatments for the disease.
合成方法
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be synthesized using various methods, including the reaction of 2-chloroaniline with 2,3-dihydro-1H-pyrrole in the presence of a catalyst. Another method involves the reaction of 2-chloroaniline with 2-(2-oxoethyl)-3,4-dihydro-2H-pyrrole in the presence of a base. These methods have been optimized to produce high yields of 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole with good purity.
科学研究应用
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been studied extensively for its potential applications in treating various diseases. One study found that 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is involved in the pathogenesis of Alzheimer's disease. Another study showed that 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can inhibit the growth of cancer cells by inducing apoptosis. 6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been studied for its potential use in treating malaria, as it can inhibit the growth of the parasite that causes the disease.
属性
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-3-4-9-8(6-7)12-10-2-1-5-13(9)10/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASPHHVIOIFIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)




![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)
